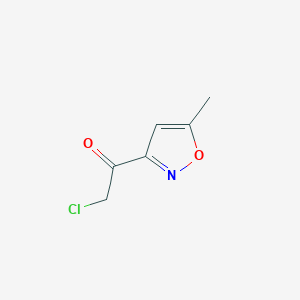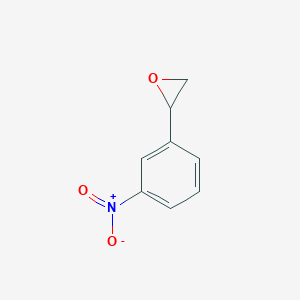
2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one” is a type of organic compound that belongs to the class of phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one” is characterized by a 1,3-oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is doubly unsaturated, meaning it contains two double bonds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds : The compound 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one serves as a precursor in the synthesis of various heterocyclic compounds, including 1,2,3-triazoles and oxazoles, often used in medicinal chemistry and material sciences. For example, Abdel-Wahab et al. (2023) detailed the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, demonstrating the utility of such compounds in creating new heterocycles (Abdel-Wahab et al., 2023).
Physicochemical Studies and Crystal Structure Analysis : Researchers have also focused on the physicochemical properties and crystal structures of these compounds. For example, Aydın et al. (2017) explored the crystal and electronic structure of a related compound, contributing to the understanding of molecular interactions and structural behavior (Aydın et al., 2017).
Application in Antiviral Research
- COVID-19 Protease Inhibition : One significant application is in antiviral research, particularly against COVID-19. Rashdan et al. (2021) used a related molecule as a predecessor for synthesizing novel compounds, which showed promising docking scores against COVID-19 main protease, essential for viral propagation (Rashdan et al., 2021).
Applications in Agricultural Chemistry
- Key Intermediates in Agricultural Chemistry : These compounds also serve as key intermediates in synthesizing agricultural products. For instance, Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a crucial intermediate for prothioconazole, a promising agricultural fungicide (Ji et al., 2017).
Photophysical Properties and Photochemistry
- Photochemical Investigations : The photophysical properties of compounds related to 2-Chloro-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one are also of interest. Lopes et al. (2011) investigated the photochemistry and vibrational spectra of a methyl isoxazole carboxylate, aiding in understanding the photoisomerization process in these types of compounds (Lopes et al., 2011).
Propriétés
IUPAC Name |
2-chloro-1-(5-methyl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRBTFJQJXPDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)
![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B3000304.png)

